[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride
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Overview
Description
[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a cyclopropyl ring, a difluoroethyl group, and a methanesulfonyl chloride moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions include sulfonamide derivatives, sulfone derivatives, and various cyclopropyl compounds with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is investigated for its potential biological activities. It has been studied for its ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of these biological targets, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonamide
- [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonate
- [1-(1,1-Difluoroethyl)cyclopropyl]sulfone
Uniqueness: Compared to these similar compounds, [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various derivatives and a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c1-5(8,9)6(2-3-6)4-12(7,10)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUWPGWYOYNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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